molecular formula C16H30N2Sn B127769 2-(Tributylstannyl)pyrimidine CAS No. 153435-63-3

2-(Tributylstannyl)pyrimidine

Cat. No. B127769
M. Wt: 369.1 g/mol
InChI Key: WTFFOOAJSDVASL-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

3.2 ml of a hexane solution containing 1.57 mol of n-butyllithium was slowly added dropwise into a solution of 20 ml of tetrahydrofuran containing 707 μl of diisopropylamine under ice-cooling. After stirring at 0° C. for 30 minutes, 1.4 ml of tri-n-butyltin hydride was slowly added dropwise thereinto. After stirring at 0° C. for 30 minutes, the mixture cooled to −78° C. and a suspension of 30 ml of tetrahydrofuran containing 2-chloropyrimidine was slowly added drowise thereinto. After stirring at −78° C. for one hour as it was and then at 0° C. for 2 hours, water was added to the reaction solution. The mixture was extracted with ethyl acetate, and the organic phase was washed with brine and the solvent was removed. Then, the residue was subjected to silica gel column chromatography and eluted with hexane/ethyl acetate (10:1) and then with hexane/ethyl acetate (7:1), to give 654 mg of the target compound.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
1.57 mol
Type
reactant
Reaction Step Six
Quantity
3.2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].Cl[C:27]1[N:32]=[CH:31][CH:30]=[CH:29][N:28]=1>O.O1CCCC1.CCCCCC>[N:28]1[CH:29]=[CH:30][CH:31]=[N:32][C:27]=1[Sn:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=N1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
1.57 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.2 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to −78° C.
ADDITION
Type
ADDITION
Details
was slowly added drowise
STIRRING
Type
STIRRING
Details
After stirring at −78° C. for one hour as it
Duration
1 h
WAIT
Type
WAIT
Details
at 0° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(N=CC=C1)[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 654 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.